Cas no 1895870-16-2 (4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine)

4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound featuring both pyrimidine and piperidine moieties, offering structural versatility for pharmaceutical and chemical research applications. Its fused ring system enhances binding affinity in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes. The oxane and piperidine substituents contribute to improved solubility and metabolic stability, making it a valuable intermediate in drug discovery. The compound’s rigid scaffold allows for precise modifications, facilitating the development of selective bioactive molecules. Suitable for use in high-throughput screening and structure-activity relationship (SAR) studies, it serves as a key building block for novel therapeutic agents.
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine structure
1895870-16-2 structure
Product name:4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
CAS No:1895870-16-2
MF:C14H21N3O
MW:247.336043119431
MDL:MFCD30535675
CID:5172546
PubChem ID:116898910

4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 2-(4-piperidinyl)-4-(tetrahydro-2H-pyran-4-yl)-
    • 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
    • MDL: MFCD30535675
    • Inchi: 1S/C14H21N3O/c1-6-15-7-2-12(1)14-16-8-3-13(17-14)11-4-9-18-10-5-11/h3,8,11-12,15H,1-2,4-7,9-10H2
    • InChI Key: QKPJSAQXTBRJCH-UHFFFAOYSA-N
    • SMILES: C1(C2CCNCC2)=NC=CC(C2CCOCC2)=N1

4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-333352-5.0g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
5.0g
$4349.0 2023-02-23
Enamine
EN300-333352-1g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
1g
$1500.0 2023-09-04
Enamine
EN300-333352-5g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
5g
$4349.0 2023-09-04
Enamine
EN300-333352-0.5g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
0.5g
$1440.0 2023-09-04
Enamine
EN300-333352-2.5g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
2.5g
$2940.0 2023-09-04
Enamine
EN300-333352-10g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
10g
$6450.0 2023-09-04
Enamine
EN300-333352-0.1g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
0.1g
$1320.0 2023-09-04
Enamine
EN300-333352-10.0g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
10.0g
$6450.0 2023-02-23
Enamine
EN300-333352-1.0g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
1g
$0.0 2023-06-07
Enamine
EN300-333352-0.25g
4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
1895870-16-2
0.25g
$1381.0 2023-09-04

Additional information on 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine

Introduction to 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine (CAS No. 1895870-16-2)

4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a pyrimidine core with an oxane and piperidine moiety. This molecular architecture has garnered considerable attention due to its potential in drug discovery and development, particularly in the design of novel therapeutic agents. The compound’s chemical formula and molecular weight contribute to its distinct physicochemical properties, which are essential for understanding its behavior in biological systems and synthetic applications.

The CAS number 1895870-16-2 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature. This numbering system is critical for researchers to locate and verify the compound’s specifications, including purity, solubility, and reactivity. The synthesis of 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine involves multi-step organic reactions that require careful optimization to achieve high yields and minimal byproducts. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrimidine-piperidine bridge efficiently.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine in addressing various therapeutic challenges. The pyrimidine scaffold is a privileged structure in drug design, known for its role in nucleoside analogs and kinase inhibitors. The incorporation of an oxane ring enhances the compound’s metabolic stability, while the piperidine moiety contributes to favorable pharmacokinetic properties. These features make it a promising candidate for further exploration in oncology, infectious diseases, and inflammatory disorders.

In the context of oncology research, 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine has been investigated for its potential as a kinase inhibitor. Kinases are enzymes involved in signal transduction pathways that regulate cell growth and division, making them key targets for anticancer therapies. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific kinases, leading to reduced tumor proliferation in vitro and in vivo. The oxane-pyrimidine-piperidine core has been shown to interact with the ATP-binding site of kinases, thereby disrupting their function.

The compound’s interaction with biological targets has been further elucidated through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the binding mechanism and affinity of 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine towards its intended targets. Such structural information is invaluable for optimizing drug candidates through structure-based drug design (SBDD). By fine-tuning the substituents on the oxane and piperidine rings, researchers can enhance potency, selectivity, and pharmacokinetic profiles.

Another area of interest is the compound’s potential application in treating infectious diseases caused by viruses or bacteria. The pyrimidine moiety is often found in antiviral drugs due to its ability to mimic natural nucleobases, interfering with viral replication cycles. Additionally, the piperidine ring can serve as a scaffold for developing novel antibiotics by targeting bacterial enzymes or metabolic pathways. Preliminary studies have shown that 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine exhibits antimicrobial activity against certain resistant strains, offering a new avenue for combating multidrug-resistant pathogens.

The synthesis and characterization of 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine also involve advanced analytical techniques to ensure quality control. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used to confirm purity and identify impurities. These methods are crucial for pharmaceutical-grade materials where impurities can affect efficacy and safety. Moreover, computational modeling techniques such as molecular dynamics (MD) simulations have been employed to predict how the compound behaves within biological systems.

The development of 4-(oxan-4-yl)-2-(piperidin-4-yl)pyrimidine as a therapeutic agent aligns with global efforts to discover new treatments for unmet medical needs. The compound’s unique chemical properties make it a versatile tool for medicinal chemists to explore novel drug candidates. As research progresses, collaborations between academia and industry will be essential to translate these findings into clinical applications. The growing interest in this class of compounds underscores their potential impact on future therapeutics.

In conclusion, 1895870 -16 - 2 represents a significant advancement in pharmaceutical chemistry with its innovative structure combining an oxane ring with a pyrimidine-piperidine framework. Its potential applications in oncology and infectious disease treatment highlight its importance as a lead compound for drug discovery efforts worldwide.

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